molecular formula C12H10ClN3O2 B1343980 Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate CAS No. 204394-36-5

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate

Cat. No.: B1343980
CAS No.: 204394-36-5
M. Wt: 263.68 g/mol
InChI Key: ZHGXCAJGZVCTHU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Scaffolds

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate serves as a key precursor in the synthesis of various heterocyclic scaffolds, which are of paramount importance in medicinal and pharmaceutical industries. These scaffolds, such as the 5H-pyrano[2,3-d]pyrimidine core, have garnered attention due to their broad synthetic applications and bioavailability. The development of these scaffolds often involves the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate one-pot multicomponent reactions. This approach enables the synthesis of structurally diverse and biologically active compounds, highlighting the compound's utility in advancing pharmaceutical research and drug development (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Applications

Compounds derived from this compound have also been explored for their potential as optical sensors and in various biological applications. Pyrimidine derivatives, in particular, are recognized for their ability to act as exquisite sensing materials due to their competence in forming coordination as well as hydrogen bonds, making them suitable for use as sensing probes. These derivatives have not only been utilized in the development of optical sensors but also have a range of biological and medicinal applications, underlining their versatility and potential in scientific research (Jindal & Kaur, 2021).

Catalysis and Drug Development

This compound is instrumental in the field of catalysis and drug development, particularly through its involvement in the creation of heterocyclic N-oxide molecules. These molecules, including derivatives from pyridine and indazole, play a crucial role in organic synthesis, asymmetric catalysis, and medicinal chemistry. The versatility of heterocyclic N-oxide derivatives is evident in their applications, ranging from metal complex formation to serving as catalysts and in developing pharmacologically active compounds with potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Safety and Hazards

The safety information available indicates that Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGXCAJGZVCTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647982
Record name Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204394-36-5
Record name Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4.78 g (19.5 mmol) 4-hydroxy-2-pyridin-4-yl-pyrimidine-5-carboxylic acid ethyl ester in 20 ml POCl3 was heated at reflux for 1 h. The solution was cooled to RT and poured into 100 ml ice-water. The pH of the solution was adjusted to 8 with sat.NaHCO3-solution. The water-phase was extracted three times with 80 ml CH2Cl2. The combined organic phases were dried (MgSO4), filtered and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2/MeOH 40:1) to give 4.34 g (84%) 4-chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid ethyl ester as a yellow solid, MS (EI): 263.1 (M+).
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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